Superior Target Selectivity: UNC3230 vs. ISA-2011B for PIP5K1C Research
UNC3230 provides a definitive advantage in selectivity for PIP5K1C over its closest analog, ISA-2011B. While UNC3230 is a selective inhibitor of PIP5K1C with no reported activity against class I PI3Ks, ISA-2011B, a PI4P5Kα inhibitor, exhibits significant off-target binding to the class I PI3K p110α isoform [1]. For researchers requiring specific interrogation of PIP5K1C function without confounding PI3K pathway modulation, UNC3230 is the superior chemical probe [2].
| Evidence Dimension | Selectivity Profile (Off-Target Binding) |
|---|---|
| Target Compound Data | No binding to class I PI3K p110α |
| Comparator Or Baseline | ISA-2011B (PI4P5Kα inhibitor) |
| Quantified Difference | ISA-2011B binds class I PI3K p110α; UNC3230 does not |
| Conditions | KINOMEscan competitive binding assay panel |
Why This Matters
This difference in selectivity is critical for ensuring that observed biological effects are due to PIP5K1C inhibition and not off-target PI3K pathway disruption, a key factor in experimental design and procurement decisions.
- [1] Burke, J. E., et al. (2023). Beyond PI3Ks: targeting phosphoinositide kinases in disease. Nature Reviews Drug Discovery, 22(5), 357-386. Table 2. View Source
- [2] Wright, B. D., Loo, L., Street, S. E., et al. (2014). The lipid kinase PIP5K1C regulates pain signaling and sensitization. Neuron, 82(4), 836-847. View Source
